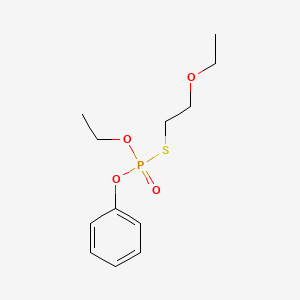
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- is an organophosphorus compound with the molecular formula C12H19O4PS. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and phenols. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while reduction may yield phosphine compounds.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with biochemical processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: This compound has similar structural features and chemical properties.
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: Another related compound with comparable reactivity and applications.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Shares similar functional groups and is used in similar industrial applications.
Uniqueness
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
78400-25-6 |
|---|---|
Fórmula molecular |
C12H19O4PS |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
[ethoxy(2-ethoxyethylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H19O4PS/c1-3-14-10-11-18-17(13,15-4-2)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
NHDPLOAIMZGHPH-UHFFFAOYSA-N |
SMILES canónico |
CCOCCSP(=O)(OCC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



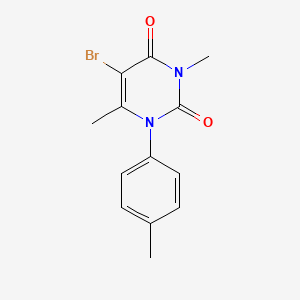
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)


![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
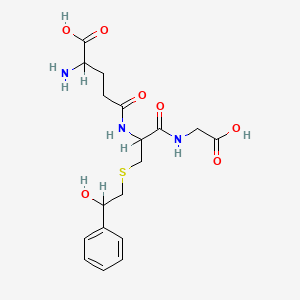

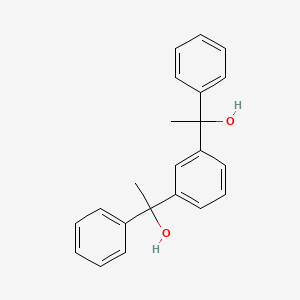
![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)

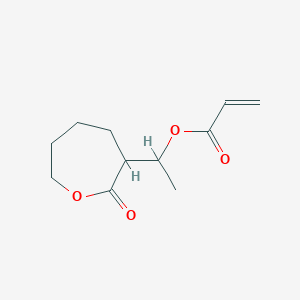
![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
